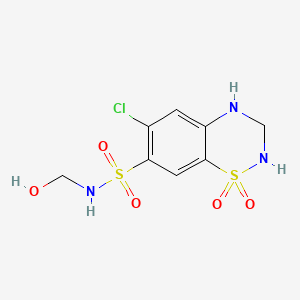

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(19(16,17)11-3-10-6)2-7(5)18(14,15)12-4-13/h1-2,10-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCGRFYVKAMNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676276 | |

| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-18-1 | |

| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely used diuretic, Hydrochlorothiazide. The core of this document is a detailed, field-proven protocol for the N-hydroxymethylation of the 7-sulfonamido group of Hydrochlorothiazide. Causality behind experimental choices, self-validating system protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and reproducibility. Visualizations in the form of diagrams are provided to elucidate the synthetic pathway and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and synthesis of novel pharmaceutical compounds.

Introduction: The Rationale for N-Hydroxymethylation of Hydrochlorothiazide

Hydrochlorothiazide (HCTZ) is a cornerstone in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. The chemical structure of HCTZ, featuring two sulfonamide groups, presents opportunities for chemical modification to potentially alter its pharmacokinetic and pharmacodynamic properties.

The introduction of a hydroxymethyl group (-CH2OH) to a drug molecule, a process known as N-hydroxymethylation, is a recognized strategy in medicinal chemistry.[2] This modification can enhance aqueous solubility, modulate lipophilicity, and potentially serve as a prodrug moiety, releasing the parent drug upon metabolism.[2] The synthesis of this compound (CAS No: 2958-18-1)[3][4][5], also known as 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[3][5], is a targeted modification of the less sterically hindered 7-sulfonamido group. This guide details a robust and reproducible synthetic route to this compound.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound proceeds via a nucleophilic addition of the deprotonated 7-sulfonamido nitrogen of Hydrochlorothiazide to formaldehyde. The reaction is typically carried out under alkaline conditions to facilitate the deprotonation of the sulfonamide, which enhances its nucleophilicity.

Sources

- 1. US2545174A - Ethers of aryl sulfonamide-formaldehyde reaction products - Google Patents [patents.google.com]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide: Properties and Implications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative and potential impurity of the widely prescribed diuretic, Hydrochlorothiazide (HCTZ). While detailed experimental data for this specific compound is not extensively available in public literature, this document synthesizes existing information on HCTZ, its synthesis, and related impurities to infer and present the probable chemical characteristics of this N-hydroxymethyl derivative. This guide will delve into the likely synthetic origins, physicochemical properties, and analytical considerations for this compound, offering valuable insights for researchers in drug discovery, development, and quality control.

Introduction: The Context of a Hydrochlorothiazide Derivative

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a cornerstone in the management of hypertension and edema.[1] Its synthesis often involves the use of formaldehyde, a key reagent that can lead to the formation of various side products and impurities.[2][3] One such potential derivative is this compound. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, necessitating their thorough characterization to ensure the safety and efficacy of the final drug product.[4] This guide focuses on this specific N-hydroxymethyl derivative, providing a technical framework for its understanding.

Synthesis and Formation

The formation of this compound is intrinsically linked to the manufacturing process of Hydrochlorothiazide. The most common synthetic routes for HCTZ involve the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with formaldehyde.[2] Under certain reaction conditions, formaldehyde can react with the sulfonamide group at the 7-position of the HCTZ molecule to form the N-hydroxymethyl derivative.

A probable synthetic pathway is the direct reaction of Hydrochlorothiazide with formaldehyde. The lone pair of electrons on the nitrogen atom of the 7-sulfonamido group can act as a nucleophile, attacking the electrophilic carbon atom of formaldehyde. A subsequent proton transfer would yield the N-hydroxymethyl derivative.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

This technical guide provides a comprehensive exploration of the anticipated mechanism of action of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. Given the limited direct literature on this specific derivative, this document synthesizes the well-established pharmacology of the parent compound, hydrochlorothiazide, with fundamental principles of medicinal chemistry to project a scientifically grounded hypothesis of its molecular interactions and physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of diuretics and antihypertensive agents.

Introduction: The Thiazide Diuretic Landscape and the Emergence of a Novel Derivative

Hydrochlorothiazide (HCTZ) is a cornerstone in the management of hypertension and edema.[1][2][3] As a member of the thiazide class of diuretics, its efficacy is rooted in its ability to modulate renal electrolyte handling.[4][5] The core structure of HCTZ, a benzothiadiazine dioxide, has been the subject of extensive structure-activity relationship (SAR) studies, leading to the development of numerous derivatives with modulated pharmacokinetic and pharmacodynamic profiles. The compound of interest, this compound, represents a targeted modification at the C7 sulfonamide group, a position known to be critical for diuretic activity. This guide will dissect the probable mechanistic implications of this N-hydroxymethyl substitution.

The Primary Target: The Na+-Cl− Cotransporter (NCC)

The principal mechanism of action for hydrochlorothiazide and, by extension, its derivatives is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][6][7] This transporter is located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5-10% of filtered sodium chloride.[1][8]

By blocking the NCC, HCTZ prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6][9] This leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in increased urine output (diuresis).[2][6] The subsequent reduction in plasma volume contributes to its antihypertensive effect.[6]

Projected Interaction of this compound with the NCC

The sulfonamide group at the C7 position of the hydrochlorothiazide scaffold is crucial for its binding to the NCC. It is hypothesized that this compound will also target the NCC. The introduction of the N-hydroxymethyl group (-CH₂OH) could modulate this interaction in several ways:

-

Altered Binding Affinity: The hydroxymethyl group may form additional hydrogen bonds with amino acid residues in the NCC binding pocket, potentially increasing the affinity and/or duration of the inhibitory action. Conversely, steric hindrance from this group could also decrease binding affinity.

-

Prodrug Potential: The N-hydroxymethyl sulfonamide moiety may be metabolically labile, potentially undergoing hydrolysis in vivo to release hydrochlorothiazide or another active metabolite. This could influence the compound's pharmacokinetic profile, including its onset and duration of action.

-

Modified Lipophilicity: The addition of a hydroxyl group will likely alter the lipophilicity of the molecule, which could affect its absorption, distribution, and ability to reach the active site on the luminal side of the DCT.

Secondary and Off-Target Effects

Beyond its primary diuretic action, hydrochlorothiazide is known to induce a range of secondary physiological responses and potential side effects. It is plausible that this compound would elicit a similar profile.

Electrolyte Imbalances

-

Hypokalemia: Increased delivery of sodium to the distal nephron promotes potassium secretion, potentially leading to low potassium levels.[10]

-

Hyponatremia: Excessive sodium loss can result in low sodium levels in the blood.[11]

-

Hypercalcemia: Thiazides enhance calcium reabsorption in the distal tubule, which can lead to elevated serum calcium levels.[12][13]

-

Hypomagnesemia: Increased urinary excretion of magnesium is a known effect of thiazide diuretics.[14]

Metabolic Consequences

-

Hyperglycemia: Thiazide diuretics can impair glucose tolerance, potentially by reducing insulin secretion and increasing insulin resistance.[13][15]

-

Hyperuricemia: HCTZ can increase serum uric acid levels by competing for the same organic acid transporter in the proximal tubule, increasing the risk of gout.[10][16]

The N-hydroxymethyl modification could potentially modulate these off-target effects. For instance, altered pharmacokinetics might influence the magnitude and duration of electrolyte disturbances.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assessment of NCC Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the Na+-Cl− cotransporter.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the human NCC, such as HEK293 or Xenopus laevis oocytes.

-

Thallium Uptake Assay: Employ a fluorescence-based assay using a thallium-sensitive dye (e.g., FluxOR™). Thallium acts as a surrogate for potassium and can be transported by NCC in the presence of sodium and chloride.

-

Experimental Procedure:

-

Plate the NCC-expressing cells in a 96-well plate.

-

Wash the cells with a chloride-free buffer.

-

Pre-incubate the cells with varying concentrations of this compound and a standard inhibitor (e.g., hydrochlorothiazide).

-

Initiate ion transport by adding a buffer containing sodium, chloride, and thallium.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of thallium uptake and plot it against the concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Diuretic and Antihypertensive Activity

Objective: To evaluate the diuretic, natriuretic, and antihypertensive effects of this compound in an animal model.

Methodology:

-

Animal Model: Utilize spontaneously hypertensive rats (SHR) or normotensive Wistar rats.

-

Experimental Groups:

-

Vehicle control

-

Hydrochlorothiazide (positive control)

-

Multiple dose groups of this compound

-

-

Procedure:

-

Acclimate animals and measure baseline blood pressure using tail-cuff plethysmography.

-

Administer the test compounds orally or via intraperitoneal injection.

-

House the animals in metabolic cages for urine collection.

-

Monitor blood pressure at regular intervals post-administration.

-

Collect urine over a 24-hour period and measure volume, sodium, potassium, and chloride concentrations.

-

-

Data Analysis: Compare the changes in blood pressure, urine volume, and electrolyte excretion between the treatment and control groups.

Quantitative Data Summary

As there is no publicly available experimental data for this compound, the following table is presented as a template for summarizing key pharmacological parameters once they are determined through the aforementioned experimental protocols.

| Parameter | 7-Sulfonamido-N-hydroxymethyl HCTZ | Hydrochlorothiazide (Reference) |

| NCC Inhibition (IC₅₀) | To be determined | Reported values |

| Diuretic Potency (ED₅₀) | To be determined | Reported values |

| Natriuretic Effect | To be determined | Reported values |

| Antihypertensive Efficacy | To be determined | Reported values |

Conclusion and Future Directions

This compound is a novel derivative of a well-established diuretic and antihypertensive agent. Based on the foundational pharmacology of hydrochlorothiazide, its primary mechanism of action is projected to be the inhibition of the Na+-Cl− cotransporter in the distal convoluted tubule. The N-hydroxymethyl substitution at the C7 sulfonamide group presents an intriguing modification that could potentially alter the compound's binding affinity, pharmacokinetic profile, and off-target effects.

The experimental protocols outlined in this guide provide a clear path forward for the comprehensive characterization of this compound. Elucidating its precise mechanism of action and pharmacological profile will be crucial in determining its potential as a next-generation diuretic with an improved therapeutic window. Further research should also focus on its metabolic fate and the potential for any unique off-target activities conferred by the N-hydroxymethyl moiety.

References

-

Hydrochlorothiazide - Wikipedia. (n.d.). Retrieved from [Link]

-

Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

-

Farzam, K., & Abdullah, M. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

What is the mechanism of Hydrochlorothiazide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, May 30). Retrieved from [Link]

-

RegisteredNurseRN. (2019, July 26). Thiazide Diuretics Pharmacology Nursing NCLEX Review (Mechanism of Action & Side Effects) [Video]. YouTube. [Link]

-

Xie, Y., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. Nature, 615(7950), 178–183. [Link]

-

The thiazide-sensitive NaCl cotransporter: a new target for acute regulation of salt and water transport by angiotensin II. (2006). American Journal of Physiology-Renal Physiology, 290(4), F784–F786. [Link]

-

Xie, Y., et al. (2023). Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter. Nature, 615(7950), 178–183. [Link]

-

PhysioPathoPharmaco. (2017, October 30). Diuretics - Part 2 - Loops, Thiazides, K+ Sparing, and ADH antagonists [Video]. YouTube. [Link]

-

Zero To Finals. (2019, February 21). How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide [Video]. YouTube. [Link]

-

Thiazide diuretics. (2024, February 5). The BMJ, 384, e071736. [Link]

-

Siddiqui, W. J., & Shah, J. (2025). Thiazide Diuretics. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Thiazide diuretics. (2024, February 5). The BMJ, 384, e071736. [Link]

-

Hydrochlorothiazide: Structure, Properties, Uses, and Safety - Chemignition Laboratory. (2025, January 10). Retrieved from [Link]

-

Thiazide Diuretics: Uses and Side-Effects - Patient.info. (n.d.). Retrieved from [Link]

-

Thiazide Diuretics. must be used, should not and can be used. (n.d.). Retrieved from [Link]

-

Hydrochlorothiazide: Package Insert / Prescribing Info - Drugs.com. (2025, August 28). Retrieved from [Link]

Sources

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. chemignition.com [chemignition.com]

- 4. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. youtube.com [youtube.com]

- 10. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bmj.com [bmj.com]

- 12. m.youtube.com [m.youtube.com]

- 13. patient.info [patient.info]

- 14. drugs.com [drugs.com]

- 15. escardio.org [escardio.org]

- 16. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery, Synthesis, and Isolation of Hydrochlorothiazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the pivotal discovery, chemical synthesis, and subsequent isolation of hydrochlorothiazide (HCTZ) and its derivatives. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale and causality behind the key experimental choices that marked the dawn of modern diuretic therapy. It details the historical context that necessitated the shift from mercurial diuretics to the sulfonamide-based thiazides, the seminal synthetic pathways, and the structure-activity relationship (SAR) studies that guided the development of more potent derivatives. Furthermore, this guide presents field-proven protocols for the isolation and purification of these active pharmaceutical ingredients (APIs), from bulk recrystallization to high-purity chromatographic methods, providing a comprehensive resource for professionals in drug discovery and development.

The Dawn of Modern Diuretic Therapy: A Paradigm Shift

The Pre-Thiazide Era: Limitations of Mercurial Diuretics

Prior to the 1950s, the primary agents for promoting diuresis (urine excretion) were organomercurials. While effective, their utility was severely hampered by parenteral-only administration, inconsistent patient response, and, most critically, significant toxicity, including severe renal damage. The search for a safer, orally active diuretic was a major therapeutic goal of the era.

The Breakthrough: From Sulfonamides to Chlorothiazide

The path to the thiazides began with an observation of the antibacterial agent sulfanilamide, which was found to inhibit the enzyme carbonic anhydrase and cause a mild diuretic effect.[1] This prompted a focused research effort to develop sulfonamide derivatives that could enhance the excretion of sodium and chloride (a saluretic effect) rather than sodium bicarbonate, which often led to metabolic acidosis.[2]

This "Designed Discovery" approach, championed by Karl H. Beyer and his team of chemists and pharmacologists at Merck Sharp & Dohme Research Laboratories, led to a breakthrough.[3][4] By synthesizing and screening numerous sulfonamide derivatives, the team of Frederick C. Novello and James M. Sprague successfully synthesized chlorothiazide in 1957.[4][5] Patented in 1956 and approved for medical use in 1958, chlorothiazide was the first in a new class of drugs called thiazide diuretics.[6] It was a revolutionary, orally active diuretic that effectively increased sodium and chloride excretion without significantly upsetting the body's electrolyte balance.[3]

The Advancement: Hydrogenation to Hydrochlorothiazide

While chlorothiazide was a landmark achievement, the scientific pursuit for improved analogues continued.[4] A key subsequent development was the chemical reduction (hydrogenation) of the double bond in the thiadiazine ring of chlorothiazide. This seemingly small structural modification yielded hydrochlorothiazide (HCTZ) .[7] HCTZ proved to be approximately ten times more potent on a weight basis than its predecessor, allowing for smaller, more convenient dosage forms.[4][8] It was approved by the FDA on February 12, 1959, and quickly became one of the most widely prescribed diuretics for hypertension and edema.[9]

Synthetic Pathways to the Thiazide Core

The synthesis of hydrochlorothiazide is a classic example of medicinal chemistry, starting from readily available industrial chemicals. The primary route involves the cyclization of a key intermediate, 4-amino-6-chloro-1,3-benzenedisulfonamide.

The Classic Synthesis of Hydrochlorothiazide

The most common synthesis begins with 3-chloroaniline. The process can be conceptually broken down into three main stages: chlorosulfonation, amination, and cyclization.

// Nodes Start [label="3-Chloroaniline\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Chlorosulfonation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="4-Amino-6-chloro-1,3-\nbenzenedisulfonyl Dichloride"]; Step2 [label="Amination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="4-Amino-6-chloro-1,3-\nbenzenedisulfonamide"]; Step3 [label="Cyclization & Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Hydrochlorothiazide\n(Crude Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Isolation & Purification\n(Recrystallization/Chromatography)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="HCTZ API", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Chlorosulfonic Acid"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Aqueous Ammonia"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="Paraformaldehyde"]; Step3 -> Product; Product -> Purification; Purification -> FinalProduct; } caption { label = "Figure 1: High-level workflow for the synthesis of Hydrochlorothiazide API."; fontname = "Arial"; fontsize = 10; } }

Protocol: Synthesis of Hydrochlorothiazide Crude Product

The following protocol outlines the synthesis of HCTZ from 4-amino-6-chloro-1,3-benzenedisulfonamide, a common industrial intermediate.

Materials:

-

4-amino-6-chloro-1,3-benzenedisulfonamide

-

36-40% Formaldehyde solution (or paraformaldehyde)

-

Water (as solvent)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Charge Reactor: In a suitable reaction vessel, charge water and 4-amino-6-chloro-1,3-benzenedisulfonamide.[10]

-

Heating: Begin stirring and heat the mixture to approximately 80°C.[10]

-

Cyclization: Slowly add the formaldehyde solution dropwise to the heated suspension.[10] The formaldehyde acts as the source for the methylene bridge required to form the dihydro-benzothiadiazine ring.

-

Reaction: After the addition is complete, raise the temperature to 100°C and maintain it for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[10]

-

Cooling & Precipitation: Cool the reaction mixture. As the temperature decreases, the crude hydrochlorothiazide product will precipitate out of the aqueous solution due to its lower solubility at cooler temperatures.

-

Initial Isolation: Collect the precipitated solid by suction filtration and wash the filter cake with water to remove residual reactants and water-soluble impurities.[10]

-

Drying: Dry the crude product under vacuum to obtain the unpurified hydrochlorothiazide.

Rationale and Strategy for Derivative Development

The discovery of hydrochlorothiazide spurred extensive research into synthesizing derivatives to optimize its therapeutic profile. This work was guided by understanding the molecule's Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) of Thiazide Diuretics

SAR studies revealed several key positions on the benzothiadiazine scaffold that could be modified to alter diuretic activity and duration of action.

-

Position 6: An electron-withdrawing group, such as Chloro (Cl) or Trifluoromethyl (CF3), is essential for diuretic activity.[11] Electron-donating groups at this position significantly reduce or abolish activity.[11]

-

Position 7: The sulfonamide group (-SO2NH2) is critical. Modification or removal of this group leads to a loss of diuretic efficacy.

-

Position 3: Saturation of the 3-4 double bond (as in HCTZ vs. chlorothiazide) increases potency. Substitution at this position with lipophilic groups (e.g., in bendroflumethiazide, polythiazide) can further enhance potency and prolong the duration of action.

main_structure [ label=< Benzothiadiazine Core

Position 6 Essential for Activity Position 7 Critical for Efficacy Position 3 Modulates Potency & Duration Position 2 (N-position)

Electron-withdrawing group (e.g., Cl, CF3) Unsubstituted Sulfonamide (-SO2NH2) Saturation increases potency. Lipophilic groups increase potency. Alkyl groups can increase duration.

> ];

caption [label="Figure 2: Structure-Activity Relationship (SAR) hotspots on the thiazide scaffold.", shape=plaintext, fontname="Arial", fontsize=10]; }

Goals of Derivatization

The primary objectives for creating HCTZ derivatives included:

-

Enhanced Potency: To achieve the same therapeutic effect with a lower dose, potentially reducing side effects.

-

Modified Pharmacokinetics: To increase the duration of action, allowing for once-daily dosing and improving patient compliance.

-

Improved Side Effect Profile: While thiazides are generally safe, efforts were made to develop derivatives that might lessen known side effects like hypokalemia (low potassium) and hyperglycemia.[12]

This research led to the development of numerous other thiazide and thiazide-like diuretics, such as bendroflumethiazide, polythiazide, and chlorthalidone, each with unique potency and pharmacokinetic profiles.[8][12]

Isolation and Purification: From Crude Product to API

The crude product from chemical synthesis is a mixture containing the desired compound along with unreacted starting materials, by-products, and other impurities. Achieving the high purity required for an Active Pharmaceutical Ingredient (API) necessitates robust isolation and purification techniques.[13][14]

Core Principles of Separation

The purification of synthetic pharmaceutical compounds relies on exploiting differences in the physicochemical properties between the target API and impurities.[15][16] Key techniques include crystallization, which leverages solubility differences, and chromatography, which separates based on differential partitioning between a stationary and a mobile phase.[14][15]

Protocol: Recrystallization for Bulk Purification

Recrystallization is the workhorse method for purifying solid organic compounds at an industrial scale.[17][18] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly; the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.[19][20]

Causality of Solvent Choice: The selection of an appropriate solvent system is the most critical step.[19] For hydrochlorothiazide, a polar compound, a solvent system like an ethanol/water or acetone/water mixture is effective. The rationale is that HCTZ is highly soluble in the hot solvent mixture but poorly soluble at room or refrigerated temperatures, maximizing the yield of pure crystals upon cooling.[8]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., aqueous ethanol).

-

Dissolution: Place the crude HCTZ in an appropriately sized flask and add the minimum amount of hot solvent required to fully dissolve the solid.[20]

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl. The activated carbon adsorbs the colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.[20] This step must be done rapidly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals.[21]

-

Isolation: Once crystallization is complete, collect the purified crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining mother liquor, and then dry the crystals to a constant weight.[20]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an indispensable analytical technique for assessing the purity of the final API and for isolating small quantities of derivatives or impurities for characterization.[13][22][23] Reversed-phase HPLC is most common for compounds like HCTZ.

Rationale for Method Parameters:

-

Stationary Phase (Column): A C18 (ODS) column is typically used.[24] Its nonpolar surface effectively retains the moderately polar HCTZ and separates it from more polar or less polar impurities.

-

Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 3.2) is common.[23][25] The ratio is optimized to achieve good separation and a reasonable retention time. The acidic pH ensures that HCTZ is in a consistent, non-ionized state.

-

Detector: A UV detector set to ~270-271 nm is used, as the benzothiadiazine ring system of HCTZ strongly absorbs UV light at this wavelength.[24][26]

Typical HPLC Purity Analysis Parameters:

| Parameter | Value / Condition | Rationale |

| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for retaining moderately polar analytes.[24] |

| Mobile Phase | Methanol:Acetonitrile:Water (e.g., 75:15:10 v/v/v) or Buffered Acetonitrile/Water | Provides optimal polarity for elution and separation.[24][25] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and run time.[24] |

| Detection | UV at 270 nm | Wavelength of maximum absorbance for hydrochlorothiazide.[23][24] |

| Column Temp. | 25-40°C | Ensures reproducible retention times.[24][26] |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC.[24][25] |

This validated method allows for the precise quantification of HCTZ and the detection of any impurities, ensuring the final API meets the stringent purity requirements of regulatory agencies.[25]

Conclusion and Future Outlook

The discovery of chlorothiazide and its rapid evolution to hydrochlorothiazide represents a triumph of rational drug design and a pivotal moment in the treatment of hypertension and edema.[5][12][27] The systematic exploration of its synthesis, the elucidation of its structure-activity relationships, and the development of robust isolation protocols established a foundation for modern diuretic therapy. The principles and techniques detailed in this guide—from targeted synthesis to meticulous purification—remain fundamental to the daily work of researchers and professionals in the pharmaceutical industry. Future research may focus on developing derivatives with even more specific mechanisms of action or improved metabolic profiles, continuing the legacy of innovation started over 60 years ago.[28]

References

- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.

-

National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. Retrieved January 15, 2026, from [Link]

-

Thiazide. (2023, December 26). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Merck & Co. (2024, January 12). In Wikipedia. Retrieved January 15, 2026, from [Link].

-

National Inventors Hall of Fame. (n.d.). Karl H. Beyer Jr. Retrieved January 15, 2026, from [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. Retrieved January 15, 2026, from [Link] preparative/strategies-for-the-purification-of-synthetic-products-in-the-pharmaceutical-industry/31032

-

ACS Webinars. (2020, April 20). 80 – Purification & Isolation Techniques (S6E5) [Video]. YouTube. [Link]

-

Ellison, D. H., & Loffing, J. (2009). Thiazide effects and side effects: insights from molecular genetics. American Journal of Physiology-Renal Physiology, 297(5), F135-F144. [Link]

-

PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved January 15, 2026, from [Link]

-

Chlorothiazide. (2023, November 28). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Beyer, K. H. (1993). Chlorothiazide. How the thiazides evolved as antihypertensive therapy. Hypertension, 22(3), 388–391. [Link]

-

Beyer, K. H., Jr. (1977). Discovery of the Thiazides: Where Biology and Chemistry Meet. Perspectives in Biology and Medicine, 20(3), 410–420. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 15, 2026, from [Link]

- Al-Jammal, M. K. H., & Al-Assaf, S. A. (2018). Application of High Performance Liquid Chromatography to the Analysis of Hydrochlorothiazide in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical and Clinical Research, 10(12), 405-409.

- T.H. M. (2003). Developing diuretics. Modern Drug Discovery, 6(2), 20-21.

-

Chemignition. (2025, January 10). Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Retrieved January 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. Retrieved January 15, 2026, from [Link]

-

Britannica. (n.d.). Chlorothiazide. In Britannica. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved January 15, 2026, from [Link]

- Bhagwate, S., & Gaikwad, N. J. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science, 3(02), 088-092.

- Harahap, Y., Gani, M. R., & Novitasari, D. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Drug Delivery and Therapeutics, 11(4-S), 143-149.

- Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients.

-

Pharmacy 180. (n.d.). Hydrothiazides - Nonmercurial diuretics. Retrieved January 15, 2026, from [Link]

-

Sica, D. A. (2023, November 12). Hydrochlorothiazide. StatPearls Publishing. Retrieved from [Link]

-

LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved January 15, 2026, from [Link]

- Kumar, P., & Kumar, N. (2014). Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 5(7), 2841-2846.

-

Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]

- Google Patents. (2016). Production method of hydrochlorothiazide. (CN105272937A).

- Ernst, M. E., & Grimm, R. H., Jr. (2008). Thiazide Diuretics: 50 Years and Beyond. Current Hypertension Reviews, 4(4), 256–265.

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved January 15, 2026, from [Link]

-

Drugs.com. (2025, August 28). Hydrochlorothiazide: Package Insert / Prescribing Info. Retrieved January 15, 2026, from [Link]

-

Beyer, K. H. (1993). Chlorothiazide How The Thiazides Evolved As Antihypertensive Therapy. Scribd. Retrieved from [Link]

-

Beyer, K. H. (1993). Chlorothiazide. How the thiazides evolved as antihypertensive therapy. Hypertension, 22(3), 388-91. Retrieved from [Link]

-

Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved January 15, 2026, from [Link]

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invent.org [invent.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Merck & Co. - Wikipedia [en.wikipedia.org]

- 6. Chlorothiazide - Wikipedia [en.wikipedia.org]

- 7. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]

- 11. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Research Portal [iro.uiowa.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]

- 15. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 16. toref-standards.com [toref-standards.com]

- 17. scispace.com [scispace.com]

- 18. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]

- 19. mt.com [mt.com]

- 20. praxilabs.com [praxilabs.com]

- 21. LabXchange [labxchange.org]

- 22. jocpr.com [jocpr.com]

- 23. ijpsm.com [ijpsm.com]

- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 25. japsonline.com [japsonline.com]

- 26. ijisrt.com [ijisrt.com]

- 27. Project MUSE - Discovery of the Thiazides: Where Biology and Chemistry Meet [muse.jhu.edu]

- 28. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Silico Analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico evaluation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely prescribed diuretic, Hydrochlorothiazide. As the landscape of drug discovery increasingly turns towards computational methodologies to de-risk and expedite development, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will explore the core principles and detailed protocols for a suite of in-silico techniques, including molecular docking, molecular dynamics simulations, and ADMET prediction. The overarching goal is to elucidate the potential therapeutic advantages and liabilities of the N-hydroxymethyl modification to the parent drug, thereby providing a data-driven rationale for its further preclinical and clinical development.

Introduction: The Rationale for In-Silico Investigation

Hydrochlorothiazide (HCTZ) has been a cornerstone in the management of hypertension and edema for decades.[1][2][3] Its mechanism of action is well-established, primarily involving the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2][4][5] The introduction of a 7-Sulfonamido-N-hydroxymethyl group to the HCTZ scaffold presents an intriguing chemical modification. This alteration could potentially modulate the compound's physicochemical properties, binding affinity to its target, and its pharmacokinetic profile.

In-silico, or computer-aided drug design (CADD), offers a powerful and cost-effective suite of tools to probe these potential changes before embarking on costly and time-consuming wet-lab experiments.[6][7][8] By simulating the interactions between the molecule and its biological target at an atomic level, we can gain predictive insights into its efficacy and safety. This guide will outline a systematic in-silico workflow to characterize this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in any in-silico investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O₅S₂ | [9][10][11] |

| Molecular Weight | 327.77 g/mol | [9][10][11] |

| CAS Number | 2958-18-1 | [9][11] |

| IUPAC Name | 6-chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [9][10] |

The addition of the N-hydroxymethyl group introduces a potential site for hydrogen bonding and may alter the molecule's polarity and solubility, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

In-Silico Workflow for Comprehensive Analysis

The following workflow provides a logical progression for the in-silico characterization of this compound.

Ligand and Receptor Preparation: Setting the Stage for Accurate Simulations

The fidelity of any in-silico study hinges on the quality of the input structures. This initial phase involves preparing both the small molecule (ligand) and the protein target (receptor) for subsequent analyses.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Avogadro, MOE).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for docking.

-

Assign Partial Charges: Assign appropriate partial charges to each atom of the ligand. This is essential for accurately calculating electrostatic interactions during docking and molecular dynamics simulations.

Protocol 2: Receptor Preparation

-

Target Identification: Based on the known mechanism of Hydrochlorothiazide, the primary target is the human sodium-chloride cotransporter (NCC).

-

Obtain Receptor Structure: Download the 3D structure of the human NCC from a protein structure database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model should be generated.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding of our compound.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Perform a constrained energy minimization of the receptor to relieve any steric clashes.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] This allows us to estimate the binding affinity and understand the key molecular interactions driving the binding.

Protocol 3: Molecular Docking

-

Binding Site Definition: Define the binding pocket on the NCC. This can be based on the binding site of known inhibitors or predicted using binding site prediction algorithms.

-

Docking Algorithm Selection: Choose a suitable docking program, such as AutoDock Vina, Glide, or GOLD. These programs use different search algorithms and scoring functions.

-

Execution: Run the docking simulation with the prepared ligand and receptor. The program will generate a series of possible binding poses for the ligand within the defined binding site.

-

Pose Analysis and Scoring:

-

Analyze the top-ranked docking poses. The poses are typically ranked based on a scoring function that estimates the binding free energy.

-

Visualize the ligand-receptor interactions for the best poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the predicted binding affinity of this compound with that of the parent compound, Hydrochlorothiazide, to assess the impact of the N-hydroxymethyl group.

-

Molecular Dynamics Simulation: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[12] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose.

Protocol 4: Molecular Dynamics Simulation

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking study.

-

Solvate the complex in a periodic box of water molecules to mimic the aqueous cellular environment.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein, ligand, and water molecules (e.g., AMBER, CHARMM, GROMOS).

-

Set up the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).

-

-

Simulation Execution:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Run the production MD simulation for the desired length of time.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

-

ADMET Prediction: Evaluating Drug-likeness and Safety

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic and safety profiles. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can provide early warnings of potential liabilities.[12]

Protocol 5: ADMET Prediction

-

Select Prediction Tools: Utilize a variety of in-silico ADMET prediction tools. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages are available.

-

Input Structure: Input the 3D structure of this compound into the selected tools.

-

Analyze Predictions: Analyze the predicted ADMET properties, including:

-

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

-

Distribution: Plasma protein binding.

-

Metabolism: Prediction of metabolic sites and interaction with cytochrome P450 enzymes.

-

Excretion: Renal clearance.

-

Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

-

-

Compare with Parent Drug: Compare the predicted ADMET profile of the derivative with that of Hydrochlorothiazide to identify any potential improvements or new liabilities.

Data Synthesis and Interpretation: Building a Case for Further Development

The final and most critical step is to synthesize the data from all in-silico experiments to form a cohesive picture of the compound's potential.

| In-Silico Method | Key Outputs | Interpretation |

| Molecular Docking | Binding affinity (scoring function), binding pose, key interactions | Does the N-hydroxymethyl group improve binding to the NCC? What are the specific interactions it forms? |

| Molecular Dynamics | Stability of the binding pose (RMSD), persistence of interactions, binding free energy | Is the predicted binding pose stable over time? How does the dynamic behavior of the complex support the docking results? |

| ADMET Prediction | Physicochemical properties, pharmacokinetic parameters, toxicity alerts | Does the modification improve the drug-like properties of the molecule? Are there any predicted toxicity concerns? |

By carefully analyzing and integrating these data points, a well-informed decision can be made regarding the continued development of this compound. A favorable in-silico profile would provide a strong rationale for its synthesis and subsequent in-vitro and in-vivo testing.

Conclusion

This technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable data to guide the drug discovery and development process. The application of these computational methods allows for a more rational and efficient approach to drug design, ultimately increasing the probability of success in bringing new and improved therapies to the clinic.

References

-

Hydrochlorothiazide - Wikipedia. (n.d.). Retrieved from [Link]

-

Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

-

Dunn, R. T., & Houts, M. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Retrieved from [Link]

-

What is in silico drug discovery? (2025, March 20). Patsnap Synapse. Retrieved from [Link]

- Sahoo, B. M., & De, A. (2017). In-silico drug design: An approach which revolutionarised the drug discovery process. International Journal of Pharmaceutical Sciences and Research, 8(5), 1933-1941.

-

Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 30). WebMD. Retrieved from [Link]

-

What is the mechanism of Hydrochlorothiazide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Al-Haddad, A. A., & Al-Buloshi, A. A. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(8), 794. Retrieved from [Link]

Sources

- 1. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 6. microbenotes.com [microbenotes.com]

- 7. What is in silico drug discovery? [synapse.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scbt.com [scbt.com]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide (CAS 2958-18-1)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Establishing the Identity of CAS 2958-18-1

In the landscape of chemical identification, the Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific substance. Initial database inquiries for CAS 2958-18-1 can occasionally present a confounding ambiguity, with some sources erroneously linking it to 3-Methyl-2-cyclopenten-1-one. However, a rigorous verification process, cross-referencing authoritative chemical supplier catalogs and official regulatory databases, definitively confirms that CAS number 2958-18-1 is exclusively assigned to the compound 7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide . This guide is dedicated to the comprehensive technical elucidation of this specific molecule.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity, primarily recognized as a related compound or impurity of Hydrochlorothiazide, a widely used diuretic medication.[1][2] Its structural architecture is a derivative of the benzothiadiazine dioxide core, characteristic of thiazide diuretics.

Systematic Name: 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[1][3]

Synonyms:

-

This compound[4]

-

6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[3]

Table 1.1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2958-18-1 | [1][3][4][] |

| Molecular Formula | C₈H₁₀ClN₃O₅S₂ | [1][3][4] |

| Molecular Weight | 327.77 g/mol | [1][3][4] |

| Appearance | White Solid | [3] |

| Boiling Point | 593.288 °C at 760 mmHg | [3] |

| Flash Point | 312.61 °C | [3] |

| Density | 1.681 g/cm³ | [3] |

InChI Key: DWCGRFYVKAMNPP-UHFFFAOYSA-N[3]

Section 2: Contextual Significance in Pharmaceutical Analysis

The primary relevance of this compound lies in its status as a process-related impurity or degradation product in the manufacturing of Hydrochlorothiazide.[1] The stringent guidelines set forth by regulatory bodies such as the International Conference on Harmonisation (ICH) necessitate the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a thorough understanding of this compound is critical for quality control (QC) laboratories and formulation scientists working with Hydrochlorothiazide.

The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of a drug. Consequently, reference standards of compounds like this compound are essential for the validation of analytical methods developed to quantify impurity levels in pharmaceutical preparations.[1]

Section 3: Synthesis and Characterization

Synthetic Pathway Considerations

While specific, detailed synthetic routes for the express purpose of creating this compound are not extensively published in academic literature, its formation is logically inferred as a byproduct or degradation product from the synthesis of Hydrochlorothiazide. It is likely formed from the reaction of Hydrochlorothiazide with formaldehyde or a formaldehyde equivalent, which may be present as a reagent, solvent impurity, or degradation product.

Diagram 3.1: Postulated Formation of this compound

Sources

An In-Depth Technical Guide to the Molecular Structure and Postulated Properties of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

Abstract: This technical guide provides a comprehensive analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely-used diuretic, Hydrochlorothiazide (HCTZ). While this specific derivative is not extensively documented in mainstream literature, this paper constructs a scientifically-grounded profile based on the known chemistry of its parent compound and the principles of organic synthesis. We will elucidate its proposed molecular structure, postulate a viable synthetic pathway, and predict its analytical and spectroscopic characteristics. Furthermore, this guide explores the putative mechanism of action, potential alterations in its pharmacological profile due to the N-hydroxymethyl modification, and outlines a framework for its future experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and analysis of novel therapeutic agents.

Introduction to the Hydrochlorothiazide Scaffold

Hydrochlorothiazide (HCTZ) is a cornerstone of antihypertensive therapy.[1][2] Belonging to the thiazide class of diuretics, its efficacy stems from its benzothiadiazine core structure featuring critical sulfonamide groups.[2][3] HCTZ primarily exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1][3][4] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis), a reduction in blood volume, and a subsequent decrease in blood pressure.[3][4] The sulfonamide group at the 7-position is integral to this pharmacological activity. Modifications to the HCTZ scaffold are a subject of interest in medicinal chemistry to enhance potency, alter pharmacokinetic profiles, or reduce side effects. The subject of this guide, this compound, represents one such potential modification.

Proposed Molecular Structure

The nomenclature "this compound" indicates a specific modification to the hydrochlorothiazide molecule. Based on standard chemical naming conventions, the core is HCTZ, which is chemically defined as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[5] The "N-hydroxymethyl" group (-CH₂OH) is appended to one of the nitrogen atoms of the 7-sulfonamide group.

Key Structural Features:

-

Parent Scaffold: Hydrochlorothiazide (C₇H₈ClN₃O₄S₂).[2][5][6][7][8]

-

Modification: An N-hydroxymethyl group is attached to the nitrogen of the sulfonamide at position 7.

The most plausible structure involves the substitution of one of the hydrogens on the 7-sulfonamide's nitrogen with a hydroxymethyl group. This type of modification is known in medicinal chemistry to potentially create a prodrug, which may release the active parent compound upon metabolism.

Caption: Proposed structure of this compound.

Postulated Synthetic Pathway

The synthesis of this compound would likely proceed via the reaction of Hydrochlorothiazide with formaldehyde. This is a classic method for the N-hydroxymethylation of amides and sulfonamides. The reaction is typically base-catalyzed, where a weak base deprotonates the sulfonamide nitrogen, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of formaldehyde.

Protocol: N-Hydroxymethylation of Hydrochlorothiazide

-

Dissolution: Dissolve Hydrochlorothiazide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base Addition: Add a slight molar excess of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the 7-sulfonamide nitrogen.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (formalin) or paraformaldehyde to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Caption: Postulated workflow for the synthesis of the target compound.

Predicted Analytical and Spectroscopic Profile

The structural characterization of this novel compound would rely on a combination of modern analytical techniques.[13][14][15]

Table 1: Predicted Physicochemical Properties

| Property | Parent: Hydrochlorothiazide | Derivative: 7-Sulfonamido-N-hydroxymethyl HCTZ |

| Molecular Formula | C₇H₈ClN₃O₄S₂[2][6][7] | C₈H₁₀ClN₃O₅S₂[][10][11] |

| Molecular Weight | 297.74 g/mol [2][7][8] | 327.77 g/mol [][10][11] |

| LogP (Predicted) | ~ -0.07[16] | Predicted to be slightly more polar (lower LogP) |

| Appearance | White crystalline powder[2][16] | Expected to be a white to off-white solid |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show all the characteristic peaks of the HCTZ backbone. Crucially, new signals corresponding to the N-hydroxymethyl group would appear: a singlet or doublet for the methylene protons (-CH₂-) and a broad singlet for the hydroxyl proton (-OH). The integration of these peaks would confirm the presence of the new functional group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight. The mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 328. The isotopic pattern characteristic of a chlorine-containing compound would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the sulfonamide groups (S=O stretching), the N-H bonds, and a broad O-H stretching band from the newly introduced hydroxymethyl group.

For definitive structural confirmation, X-ray crystallography of a suitable single crystal would provide unambiguous evidence of the atomic connectivity and stereochemistry.

Putative Mechanism of Action and Biological Significance

The primary mechanism of action is anticipated to be similar to that of Hydrochlorothiazide, involving the inhibition of the sodium-chloride symporter in the distal convoluted tubule.[3][4][17]

Potential Pharmacological Modifications:

-

Prodrug Potential: The N-hydroxymethyl sulfonamide moiety is known to be metabolically labile. It is plausible that this derivative acts as a prodrug, undergoing enzymatic or hydrolytic cleavage in vivo to release the parent Hydrochlorothiazide and formaldehyde. This could potentially modify the drug's pharmacokinetic profile, leading to a more sustained release and longer duration of action.

-

Altered Solubility and Bioavailability: The addition of a hydroxyl group is likely to increase the aqueous solubility of the compound compared to HCTZ. This could influence its absorption and bioavailability.

-

Direct Activity: It is also possible that the intact molecule possesses its own intrinsic activity at the Na+/Cl- cotransporter, potentially with a different binding affinity or inhibitory constant (Ki) compared to HCTZ.

Caption: Putative prodrug mechanism at the renal epithelial cell.

Experimental Validation and Future Directions

To validate the hypotheses presented in this guide, a structured experimental plan is essential.

Phase 1: Synthesis and Characterization

-

Synthesize the compound using the proposed pathway.

-

Perform full spectroscopic characterization (NMR, MS, IR) to confirm the structure.

-

Grow single crystals and perform X-ray diffraction analysis for absolute structural proof.

Phase 2: In Vitro Evaluation

-

Assess the compound's stability in plasma and simulated gastric/intestinal fluids.

-

Conduct in vitro assays to determine its inhibitory activity against the human Na+/Cl- cotransporter and compare it to HCTZ.

-

Perform metabolism studies using liver microsomes to confirm its conversion to HCTZ.

Phase 3: In Vivo Studies

-

Administer the compound to animal models to evaluate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Conduct pharmacodynamic studies to measure its diuretic and antihypertensive effects in comparison to HCTZ.

These studies will be crucial in determining if this compound offers any therapeutic advantages over its parent compound, thereby justifying its further development as a potential new drug candidate.

References

-

The Mode of Action and Use of Chlorothiazide and Related Compounds. Circulation. 17

-

Antihypertensive Drugs: Thiazide-Class Diuretics. JoVE. 3

-

Hydrochlorothiazide. Wikipedia.

-

What is the mechanism of Hydrochlorothiazide? Patsnap Synapse. 4

-

Hydrochlorothiazide. StatPearls - NCBI Bookshelf.

-

Tissue analysis for thiazide diuretics. PubMed.

-

Liquid-chromatographic detection of thiazide diuretics in urine. PubMed.

-

CAS 2958-18-1 this compound. BOC Sciences.

-

Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Chemignition Laboratory. 2

-

HYDROCHLOROTHIAZIDE. precisionFDA.

-

Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639. PubChem - NIH.

-

Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate.

-

CAS 2958-18-1 this compound. Alfa Chemistry. 18

-

Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry (RSC Publishing).

-

A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development.

-

This compound | CAS 2958-18-1. Santa Cruz Biotechnology.

-

HYDROCHLOROTHIAZIDE. DailyMed.

-

Hydrochlorothiazide. The Merck Index Online. 5

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH).

-

This compound | 2958-18-1. SynThink Research Chemicals.

-

View of Characterization and Pre-formulation studies of Hydrochlorothiazide by using various analytical techniques. International Journal of Pharmaceutical and Innovative Research. 15

-

This compound. Deweina. 19

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.

-

(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate.

-

N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemignition.com [chemignition.com]

- 3. Video: Antihypertensive Drugs: Thiazide-Class Diuretics [jove.com]

- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 5. Hydrochlorothiazide [drugfuture.com]

- 6. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 7. GSRS [precision.fda.gov]

- 8. HYDROCHLOROTHIAZIDE [dailymed.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scbt.com [scbt.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Tissue analysis for thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. View of Characterization and Pre-formulation studies of Hydrochlorothiazide by using various analytical techniques [ijpir.com]

- 16. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide_其他_德威钠 [gjbzwzw.com]

Topic: The Expanding Therapeutic Potential of Hydrochlorothiazide Sulfonamide Derivatives

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrochlorothiazide (HCTZ), a cornerstone of antihypertensive therapy for over six decades, is chemically defined by its benzothiadiazine core and a critical sulfonamide functional group.[1][2] While its diuretic and blood pressure-lowering effects are well-established, stemming from the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules, the HCTZ scaffold is emerging as a fertile ground for drug discovery.[1][3] Chemical modification of its sulfonamide moiety has unlocked a diverse range of biological activities, extending far beyond its original therapeutic indications. This technical guide provides a comprehensive overview of the synthesis, expanded pharmacological profile, and biological evaluation of novel HCTZ sulfonamide derivatives. We delve into their significant potential as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds, offering detailed experimental protocols and elucidating the structure-activity relationships that govern their newfound functions. This document serves as a resource for researchers and drug development professionals aiming to leverage this privileged scaffold for the creation of next-generation therapeutics.

The Hydrochlorothiazide Scaffold: A Versatile Platform for Derivatization

The hydrochlorothiazide molecule, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, possesses a reactive sulfonamide group (-SO₂NH₂) that serves as an ideal handle for chemical modification.[2][4] This functional group is not only pivotal for its primary diuretic action but also acts as a key pharmacophore for engaging with other biological targets. The synthesis of HCTZ derivatives typically involves reactions targeting the nitrogen atom of this sulfonamide group.

A common synthetic strategy involves the reaction of HCTZ with various electrophilic reagents, such as chloroacetyl chloride, in a suitable solvent like dimethylformamide (DMF).[5] This initial step forms an activated intermediate that can be further reacted with nucleophiles like hydrazines or amines to introduce diverse heterocyclic rings (e.g., thiadiazine, pyrazole) or other functional moieties.[5] This modular approach allows for the systematic generation of a library of derivatives for biological screening.

Caption: General Synthetic Workflow for HCTZ Derivatization.

Expanded Pharmacological Profile of HCTZ Derivatives

Systematic derivatization of the HCTZ scaffold has revealed a spectrum of biological activities, transforming a classic diuretic into a lead structure for multiple therapeutic areas.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] While HCTZ itself is a known, albeit moderate, inhibitor of several CA isoforms, its derivatives have been shown to possess significantly enhanced and, in some cases, isoform-selective inhibitory activity.[7][8] This is particularly relevant for oncology, as tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and play a crucial role in regulating tumor pH, promoting proliferation, and metastasis.[9][10] Targeting these isoforms is a validated strategy for anticancer therapy.[10]

The primary sulfonamide group is the critical zinc-binding moiety that anchors the inhibitor to the active site of the enzyme.[11] Modifications to the scaffold can influence interactions with amino acid residues lining the active site cavity, thereby determining the potency and selectivity of inhibition.

Table 1: Inhibitory Activity of HCTZ and Derivatives against Human CA Isoforms

| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Hydrochlorothiazide (HCTZ) | ~1000 | 5500 | 45 | 4.5 | [7][8][10] |

| Chlorthalidone | - | - | Potent Inhibitor | Potent Inhibitor | [7] |

| Indapamide | - | - | Low Nanomolar | Low Nanomolar | [7] |

| Metolazone | - | - | - | Low Nanomolar |[7] |

Note: This table is illustrative. Kᵢ values can vary based on assay conditions. "-" indicates data not specified in the cited sources.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes a standard method for measuring the inhibition of CA-catalyzed CO₂ hydration.[12]

Objective: To determine the inhibitory constant (Kᵢ) of HCTZ derivatives against purified human CA isoforms.

Pillar of Trustworthiness: This assay directly measures the enzyme's catalytic function (CO₂ hydration), providing a robust and physiologically relevant assessment of inhibition. The use of a standard inhibitor like acetazolamide validates the assay's performance.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound (HCTZ derivative) in DMSO.

-

Prepare a series of dilutions of the test compound in the assay buffer (e.g., 10 mM TRIS, pH 7.4).

-

Prepare a solution of the purified recombinant human CA isoform (e.g., hCA II, hCA IX) in the same buffer to a final concentration of ~10 µM.

-

Prepare the CO₂ substrate solution by bubbling CO₂ gas into chilled, purified water until saturation. Maintain on ice.

-

-

Instrumentation:

-

Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Assay Procedure:

-

Equilibrate the instrument's syringes and mixing chamber to 25°C.

-

Load one syringe with the enzyme solution and the other with the CO₂ substrate solution containing a pH indicator (e.g., 4-nitrophenol).

-

Perform a control run by rapidly mixing the enzyme and substrate solutions. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over time.

-

For inhibitor testing, pre-incubate the enzyme with various concentrations of the HCTZ derivative for 15 minutes at room temperature.

-

Repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO₂ substrate solution.

-

-

Data Analysis:

-

Calculate the initial rates of reaction from the slope of the kinetic traces.

-

Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

-